molecular formula C25H26N4O3 B446708 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B446708
M. Wt: 430.5g/mol
InChI Key: WBTPQXGYWHGJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-6,8-dihydro-4H-quinoline-3-carbonitrile is a member of quinolines.

Scientific Research Applications

Crystal Structure Analysis

A study by Asiri et al. (2011) analyzed the crystal structure of a co-crystal involving 2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. This research provided detailed insights into the molecular arrangement, including the buckling of the fused-ring system and the twisting of aromatic rings, which are essential in understanding the chemical behavior of such compounds (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

Antimicrobial Applications

Ghoneim et al. (2014) explored the synthesis of certain compounds including 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile derivatives for antimicrobial applications. The study highlighted the antibacterial and antifungal potential of these compounds (Ghoneim, El-Farargy, & Abdelaziz, 2014).

Optical and Photovoltaic Properties

Research conducted by Zeyada, El-Nahass, and El-Shabaan (2016) investigated the optical properties of similar quinoline derivatives. Their findings contribute to the understanding of photovoltaic properties, which are crucial for applications in solar energy and photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Spectral Analysis and Chemical Reactivity

Fatma, Bishnoi, and Verma (2015) conducted a comprehensive study on a novel derivative, focusing on spectral analysis and quantum chemical studies. This research offers valuable insights into the molecular geometry, electronic properties, and reactivity, enhancing the understanding of such compounds in various scientific applications (Fatma, Bishnoi, & Verma, 2015).

Synthesis for Antimicrobial and Antioxidant Evaluation

A study by Gouhar et al. (2017) synthesized novel derivatives for evaluating their antimicrobial and antioxidant activities. This research underscores the potential of such compounds in developing new therapeutic agents (Gouhar, Abou-Elmagd, El-Zahar, Kamel, & El-Ghonamy, 2017).

properties

Product Name

2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C25H26N4O3

Molecular Weight

430.5g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O3/c1-25(2)11-18-23(19(30)12-25)22(15-7-8-20(31-3)21(10-15)32-4)17(13-26)24(27)29(18)16-6-5-9-28-14-16/h5-10,14,22H,11-12,27H2,1-4H3

InChI Key

WBTPQXGYWHGJID-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 2
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2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 4
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 5
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

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